N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide
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Overview
Description
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including their roles as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Preparation Methods
The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide involves several steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is the reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature
Chemical Reactions Analysis
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide can be compared with other similar compounds, such as:
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 4-(4-Methoxyphenyl)isoxazol-5-amine
- 5-(2-Chlorophenyl)isoxazol-3-yl)methyl)amine
These compounds share the isoxazole core structure but differ in their substituents, which can lead to variations in their biological activities and properties. The uniqueness of this compound lies in its specific combination of the 4-methoxyphenyl group and the isonicotinamide moiety, which may impart distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-15-4-2-12(3-5-15)16-10-14(20-23-16)11-19-17(21)13-6-8-18-9-7-13/h2-10H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBLXVSXOKPHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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